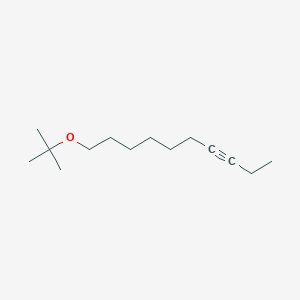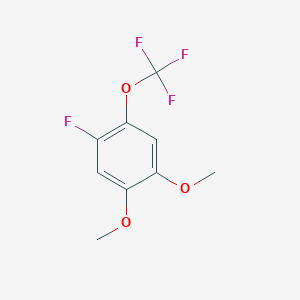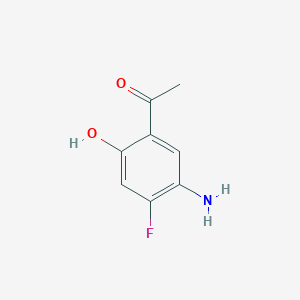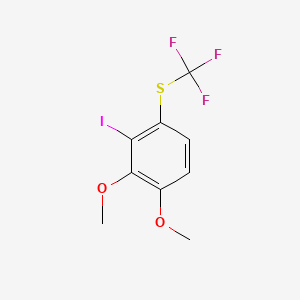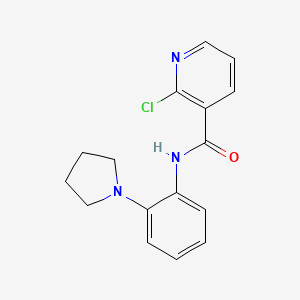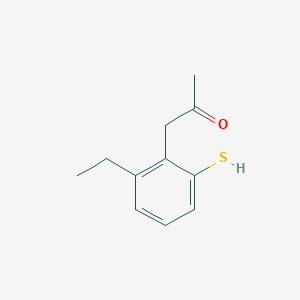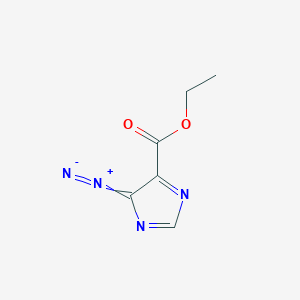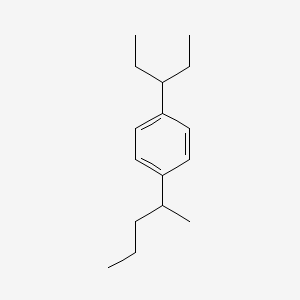
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dichloro-phenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a dichloro-phenyl acyl chloride in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the aromatic ring or the isoquinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The dichloro-phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichloro-phenyl structure.
2,4-Dichloroaniline: An intermediate in the synthesis of various agrochemicals and pharmaceuticals.
2,4-Dichlorophenol: Used in the production of antiseptics and disinfectants.
Uniqueness
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H15Cl2NO3 |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-23-12-3-4-13-10(8-12)6-7-20(16(13)17(21)22)15-5-2-11(18)9-14(15)19/h2-5,8-9,16H,6-7H2,1H3,(H,21,22) |
Clave InChI |
IBKUYMAWPZYJAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(N(CC2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


